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Compound of Interest

Compound Name: 4,5-Dichloropicolinic acid

Cat. No.: B1331721 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4,5-Dichloropicolinic acid, a halogenated derivative of picolinic acid, holds potential interest

for researchers in various fields, including agrochemicals and pharmaceuticals, due to the

biological activities often associated with this structural motif. A thorough understanding of its

spectroscopic properties is fundamental for its identification, characterization, and quality

control in research and development settings. This technical guide provides an overview of the

expected spectroscopic data (NMR, IR, MS) for 4,5-Dichloropicolinic acid and outlines

general experimental protocols for their acquisition.

It is important to note that a complete, publicly available, and consolidated set of experimental

spectroscopic data for 4,5-Dichloropicolinic acid is not readily found in the scientific literature

or common databases. Therefore, this guide presents predicted data based on the analysis of

structurally similar compounds and general principles of spectroscopy. The provided

experimental protocols are standardized methods applicable to the analysis of substituted

picolinic acids.

Chemical Structure
Caption: Chemical structure of 4,5-Dichloropicolinic acid.

Spectroscopic Data Summary
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The following tables summarize the predicted spectroscopic data for 4,5-Dichloropicolinic
acid. These predictions are based on established principles of NMR, IR, and MS spectroscopy

and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.7 s 1H H-6

~8.2 s 1H H-3

>10 br s 1H COOH

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~165-170 C=O (COOH)

~150-155 C-2

~148-152 C-6

~140-145 C-4

~135-140 C-5

~125-130 C-3

Table 3: Predicted Infrared (IR) Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong
O-H stretch (Carboxylic acid

dimer)

~1700 Strong C=O stretch (Carboxylic acid)

~1600, ~1470 Medium-Strong C=C and C=N ring stretching

~1300 Medium C-O stretch

~900 Medium O-H bend (out-of-plane)

~800-850 Strong C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Interpretation

191/193/195
[M]⁺∙ (Molecular ion with characteristic chlorine

isotope pattern)

174/176/178 [M-OH]⁺

146/148/150 [M-COOH]⁺

Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for 4,5-Dichloropicolinic
acid are provided below. These are general procedures and may require optimization based on

the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:
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Weigh approximately 5-10 mg of 4,5-Dichloropicolinic acid.

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-

d₄) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of

the compound and the desired resolution of the spectra. DMSO-d₆ is often a good choice

for carboxylic acids.

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if

necessary.

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal

dispersion.

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific sample and solvent.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters:

Pulse sequence: zg30 or similar

Spectral width: ~16 ppm

Acquisition time: ~2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 16-64 (or as needed for good signal-to-noise)

¹³C NMR Acquisition:

Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

Typical parameters:
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Pulse sequence: zgpg30 or similar with proton decoupling

Spectral width: ~240 ppm

Acquisition time: ~1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

Workflow Diagram:
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[https://www.benchchem.com/product/b1331721#spectroscopic-data-of-4-5-dichloropicolinic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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